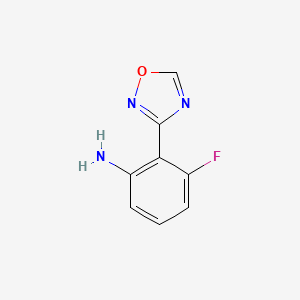

3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline

Description

Historical Perspectives on Related Heterocyclic and Fluorinated Aromatic Scaffolds

The development of heterocyclic chemistry dates back to the 1800s and has become one of the most significant branches of organic chemistry. bldpharm.comijpsjournal.com Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the processes of life, forming the core of biomolecules like DNA and hemoglobin. ijpsjournal.comnih.gov Their utility extends to numerous industrial applications, including pharmaceuticals, agrochemicals, and polymers. ijpsjournal.com

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, began before the isolation of elemental fluorine itself. nih.gov Early milestones include the first synthesis of an organofluorine compound by halogen exchange in 1862. The development of fluorination techniques evolved significantly in the mid-20th century, driven by the need for more selective and efficient methods. nih.gov The unique properties of fluorine, such as its high electronegativity and small size, can drastically alter the physical and chemical properties of a molecule, often enhancing its stability and biological activity. nih.gov

Evolution of Research Interest in Oxadiazole and Fluoroaniline (B8554772) Moieties within Organic Chemistry

The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, has garnered substantial interest as a "privileged scaffold" in drug design. google.com Oxadiazoles (B1248032) are recognized for their chemical and thermal stability, and their ability to act as bioisosteres for ester and amide groups, which can improve the pharmacokinetic properties of drug candidates. google.comnih.gov Research into 1,2,4-oxadiazole derivatives has expanded to include their application in materials science, for example, in the development of polymers and macromolecules with tailored properties. ossila.com

Fluoroanilines, such as 3-fluoroaniline, are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. nih.gov The presence of the fluorine atom on the aniline (B41778) ring can significantly influence the molecule's reactivity and its interactions in biological systems. nih.gov Research into fluoroanilines has been driven by the desire to create new compounds with enhanced efficacy and metabolic stability. uni.lu The study of their electronic and structural characteristics through methods like density functional theory (DFT) helps in understanding their chemical behavior.

Structural Significance of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline within Chemical Synthesis

The structure of this compound is notable for the ortho-positioning of the amino and oxadiazolyl groups on the fluorinated benzene (B151609) ring. This specific arrangement suggests its potential as a versatile building block in chemical synthesis. The amino group can serve as a handle for a wide range of chemical transformations, including diazotization, acylation, and the formation of Schiff bases, which are key intermediates in the synthesis of more complex molecules.

The 1,2,4-oxadiazole moiety is typically synthesized through the cyclization of an O-acylamidoxime, which is often formed from a nitrile or an amidoxime (B1450833) and a carboxylic acid derivative. nih.gov The synthesis of this compound would likely involve a multi-step process starting from a suitably substituted fluoroaniline precursor. The spatial arrangement of the functional groups could also allow for intramolecular interactions that might influence the compound's conformation and reactivity.

Overview of Current Academic Research Trajectories Involving this compound

While specific research trajectories for this compound are not prominent in current literature, the research on its constituent moieties provides a clear indication of its potential areas of application. The combination of a fluoroaniline and an oxadiazole ring is a common feature in molecules designed for medicinal chemistry. For instance, related structures containing 1,2,4-oxadiazole rings are being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. uni.luossila.com

The fluorinated aniline component suggests that research could be directed towards developing new therapeutic agents with improved metabolic stability and binding affinity to biological targets. google.com Patents for related compounds often highlight their use in treating genetic diseases by modulating premature translation termination. nih.gov Future research on this compound would likely focus on its synthesis and evaluation as a scaffold for new biologically active compounds. The exploration of its chemical properties and potential as a ligand in coordination chemistry could also be a fruitful area of investigation.

Data Tables

Table 1: Properties of Representative Fluoroanilines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | 186 |

| 3-Fluoro-2-methylaniline | 443-86-7 | C₇H₈FN | 125.15 | Not available |

| 3-Fluoro-2-methoxyaniline | 437-83-2 | C₇H₈FNO | 141.14 | Not available |

| 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride | 2225136-77-4 | C₉H₉ClFN | 185.63 | Not available |

Data sourced from commercial supplier and database information. nih.govgoogle.comnih.govgoogle.comnih.gov

Table 2: Examples of Biologically Active Oxadiazole-Containing Compounds

| Compound Type | Biological Activity | Reference |

| 3,5-disubstituted-1,2,4-oxadiazoles | Anticancer, Antifungal, Antibacterial | ossila.com |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Antimicrobial | uni.lu |

| 1,2,4-oxadiazole derivatives | Trypanosomatids and Leukemia Cell Lines | |

| 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) | Anticancer, Antifungal, Antibacterial | ossila.com |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIONXUYNTVUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NOC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384426 | |

| Record name | 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-63-4 | |

| Record name | 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2 1,2,4 Oxadiazol 3 Yl Aniline

Retrosynthetic Analysis of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline

A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the 1,2,4-oxadiazole (B8745197) ring and the introduction of the aniline (B41778) functionality.

Disconnection of the 1,2,4-Oxadiazole Ring:

The most common and robust method for constructing a 1,2,4-oxadiazole ring involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. nih.gov This leads to the primary disconnection of the target molecule into an appropriately substituted aminobenzonitrile and a carboxylic acid derivative. Specifically, the 1,2,4-oxadiazole can be disconnected to an O-acyl amidoxime, which in turn can be traced back to an amidoxime and an acylating agent.

Following this logic, the retrosynthesis would proceed as follows:

Target Molecule: this compound

Disconnect C-N bond of the oxadiazole: This reveals an N-acylamidoxime precursor.

Disconnect N-O bond: This leads to an amidoxime and a carboxylic acid (or its activated form, like an acyl chloride). In this case, the precursors would be 2-amino-6-fluorobenzamidoxime and a suitable carboxylic acid.

Disconnect amidoxime: The amidoxime can be formed from the corresponding nitrile, 2-amino-6-fluorobenzonitrile (B142694), through reaction with hydroxylamine (B1172632). nih.gov

An alternative, though less common, disconnection involves the reaction of a nitrile with an O-acyl hydroxylamine.

Introduction of the Aniline Functionality:

The amino group on the aniline ring can be introduced at various stages of the synthesis. It could be present in the starting material, or it could be introduced later through the reduction of a nitro group. The latter approach is often preferred as the nitro group is a powerful electron-withdrawing group that can facilitate certain reactions and can be reduced to the amine under mild conditions in a late-stage transformation. nih.gov

Therefore, a plausible retrosynthetic pathway would start from a fluorinated nitrobenzene (B124822) derivative, proceed through the formation of the oxadiazole ring, and conclude with the reduction of the nitro group to the desired aniline.

Established Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several established synthetic pathways can be proposed for the synthesis of this compound.

Multi-Step Synthesis Approaches

A linear, multi-step synthesis is a common strategy for constructing complex molecules. nih.gov For the target compound, a typical multi-step approach would commence with a commercially available, appropriately substituted aniline or nitrobenzene derivative. A plausible sequence is outlined below:

Starting Material Selection: A suitable starting material would be 2-fluoro-6-nitroaniline (B99257) or a related derivative.

Introduction of the Nitrile Group: The amino group of 2-fluoro-6-nitroaniline can be converted to a nitrile via a Sandmeyer reaction. This would yield 2-fluoro-6-nitrobenzonitrile.

Formation of the Amidoxime: The nitrile is then treated with hydroxylamine to form the corresponding 2-fluoro-6-nitrobenzamidoxime. nih.gov

Acylation and Cyclization to form the 1,2,4-Oxadiazole Ring: The amidoxime is acylated with a suitable carboxylic acid or its derivative, followed by cyclodehydration to form the 1,2,4-oxadiazole ring. nih.gov This step yields 3-(2-fluoro-6-nitrophenyl)-1,2,4-oxadiazole.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride with hydrochloric acid or catalytic hydrogenation, to afford the final product, this compound. nih.gov

A representative multi-step synthesis is detailed in the table below.

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Sandmeyer Reaction | 2-Fluoro-6-nitroaniline | NaNO₂, HCl, CuCN | 2-Fluoro-6-nitrobenzonitrile |

| 2 | Amidoxime Formation | 2-Fluoro-6-nitrobenzonitrile | NH₂OH·HCl, Base | 2-Fluoro-6-nitrobenzamidoxime |

| 3 | Oxadiazole Formation | 2-Fluoro-6-nitrobenzamidoxime | Acylating agent, Heat | 3-(2-Fluoro-6-nitrophenyl)-1,2,4-oxadiazole |

| 4 | Nitro Reduction | 3-(2-Fluoro-6-nitrophenyl)-1,2,4-oxadiazole | SnCl₂·2H₂O, HCl or H₂, Pd/C | This compound |

Convergent and Divergent Synthesis Strategies

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. nih.gov For this compound, a convergent strategy could involve the synthesis of a fluorinated aniline fragment and a pre-formed oxadiazole-containing fragment, followed by their coupling. However, given the substitution pattern, a more practical convergent approach would involve the coupling of two smaller fragments to form the central aniline ring, although this is less common for this type of structure.

Divergent Synthesis: A divergent synthesis strategy would be particularly useful for creating a library of related compounds. Starting from a common intermediate, different functional groups or substituents can be introduced to generate a range of analogues. In the context of the target molecule, a key intermediate such as 3-(2-fluoro-6-nitrophenyl)-1,2,4-oxadiazole could be synthesized. From this intermediate, a variety of aniline derivatives could be prepared through different reduction methods or by further functionalization of the aromatic ring before the reduction step.

Novel and Emerging Synthetic Routes to this compound

Recent advances in synthetic methodology offer more efficient and environmentally friendly routes to complex heterocyclic compounds.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions with higher efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: While not directly applicable to the core synthesis of the oxadiazole ring, palladium-catalyzed cross-coupling reactions could be employed to introduce the fluoro or amino substituents onto a pre-existing aryl-oxadiazole scaffold. uva.nl For instance, a bromo-substituted aniline precursor could undergo a Buchwald-Hartwig amination.

Iodine-Mediated Oxidative Cyclization: Molecular iodine has been reported as a catalyst for the synthesis of 1,2,4-thiadiazoles through oxidative N-S bond formation. mdpi.com Similar iodine-mediated oxidative cyclization strategies could potentially be developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes, offering a metal-free alternative.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unizar.es These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been successfully used in Ullmann-Goldberg reactions for the synthesis of arylamines. nih.gov Water or deep eutectic solvents (DESs) are also gaining traction as green reaction media. unizar.es

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. nih.govnih.gov The synthesis of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid can be efficiently carried out under microwave conditions. nih.gov

Catalytic and Atom-Economical Reactions: The use of catalysts, as discussed previously, reduces the need for stoichiometric reagents. Atom-economical reactions, such as cycloadditions, maximize the incorporation of atoms from the starting materials into the final product. rsc.org

An example of a greener synthetic approach is summarized below.

| Green Chemistry Principle | Application to Synthesis |

| Alternative Solvents | Utilizing 2-MeTHF or water as a solvent for the key steps. unizar.esnih.gov |

| Energy Efficiency | Employing microwave irradiation to accelerate the oxadiazole ring formation. nih.gov |

| Waste Reduction | Developing a one-pot synthesis from the nitrile to the oxadiazole. rsc.org |

| Catalysis | Investigating metal-free catalytic systems for the cyclization step. mdpi.com |

Flow Chemistry Applications for the Synthesis of this compound

The application of flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles, including enhanced safety, improved reaction efficiency, and ease of scalability. beilstein-journals.orgthieme-connect.de While a specific flow synthesis protocol for this compound is not extensively documented, established methods for the synthesis of 1,3,4-oxadiazoles and other heterocycles in continuous flow can be adapted. beilstein-journals.orguc.ptresearchgate.net

A potential flow-based approach would involve the reaction of a suitably protected 2-amino-6-fluorobenzonitrile with hydroxylamine to form the amidoxime precursor. This intermediate could then be acylated, and the subsequent cyclization to the 1,2,4-oxadiazole ring could be performed in a heated flow reactor. The use of packed-bed reactors with solid-supported reagents or scavengers can facilitate in-line purification, minimizing the need for traditional workup procedures. thieme-connect.deuc.pt For instance, a polymer-supported base could be employed to promote the cyclization step, and a scavenger resin could be used to remove any unreacted starting materials or byproducts. thieme-connect.de This integrated approach not only streamlines the synthesis but also allows for the safe handling of potentially hazardous reagents and intermediates. mdpi.com The residence time, temperature, and reagent stoichiometry can be precisely controlled in a flow system to maximize the yield and purity of the desired product. beilstein-journals.org

Optimization of Reaction Conditions for this compound Formation

The choice of solvent plays a critical role in both the formation of the intermediate amidoxime and the subsequent cyclization to the 1,2,4-oxadiazole ring. For the formation of the amidoxime from the corresponding nitrile, polar protic solvents like ethanol (B145695) or a mixture of ethanol and water are often employed to ensure the solubility of the reactants, including hydroxylamine hydrochloride and a base like potassium carbonate. nih.gov

For the cyclization step, which typically involves the reaction of an O-acyl amidoxime, the choice of solvent can influence the reaction rate and the formation of side products. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective. osti.gov However, in some cases, non-polar solvents like toluene (B28343) or xylene may be preferred, particularly when azeotropic removal of water is required to drive the reaction to completion. osti.gov The selection of an appropriate solvent system is crucial for achieving high reaction efficiency.

Temperature is a key parameter that significantly affects the rate of both amidoxime formation and oxadiazole cyclization. The initial reaction to form the amidoxime is often carried out at room temperature or with gentle heating. nih.gov The subsequent cyclization to the 1,2,4-oxadiazole ring typically requires elevated temperatures, often in the range of 100-150 °C, to overcome the activation energy barrier for the intramolecular cyclization and dehydration. osti.gov Microwave irradiation has also been shown to be an effective heating method, often leading to reduced reaction times and improved yields. researchgate.net

While many syntheses are conducted at atmospheric pressure, the use of a sealed vessel or a pressurized flow reactor can be advantageous, particularly when working with volatile solvents or when higher temperatures are required to drive the reaction.

The precise control of reagent stoichiometry is essential for maximizing the yield of the desired product and minimizing the formation of impurities. In the formation of the amidoxime, a slight excess of hydroxylamine is often used to ensure complete conversion of the starting nitrile. nih.gov During the acylation of the amidoxime and subsequent cyclization, the molar ratio of the amidoxime to the acylating agent and any coupling reagents must be carefully controlled. researchgate.net

The purity of the starting materials, particularly the aniline derivative and the reagents used for the oxadiazole ring formation, is paramount. Impurities in the starting materials can lead to the formation of undesired side products, which can complicate the purification of the final compound. Therefore, the use of high-purity reagents and intermediates is crucial for a successful synthesis.

Stereochemical Control in the Synthesis of this compound (if applicable for chiral precursors or derivatives)

The structure of this compound itself is achiral. However, the principles of stereochemical control become highly relevant if chiral precursors are used or if chiral derivatives of this compound are to be synthesized. The introduction of fluorine atoms into organic molecules can present unique stereochemical challenges and opportunities. d-nb.info

If a chiral center were present in a precursor, for instance, in a side chain attached to the aniline or the oxadiazole ring, maintaining the stereochemical integrity throughout the synthetic sequence would be a primary concern. The choice of reagents and reaction conditions would be critical to avoid racemization or epimerization. For example, in reactions involving the formation of new stereocenters, asymmetric synthesis methodologies would be required. d-nb.infopurdue.edu This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. researchgate.net The profound impact of fluorine on the electronic and steric properties of a molecule necessitates careful consideration of its influence on the stereoselectivity of a given transformation. d-nb.info

Chemical Reactivity and Transformations of 3 Fluoro 2 1,2,4 Oxadiazol 3 Yl Aniline

Reactivity of the Aniline (B41778) Moiety in 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline

The aniline portion of the molecule, consisting of the primary amino group (-NH₂) attached to the fluorinated benzene (B151609) ring, is a site of significant chemical activity.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

Electrophilic aromatic substitution (SₑAr) on the benzene ring of this compound is governed by the directing and activating or deactivating effects of the three substituents: the amino group (-NH₂), the fluorine atom (-F), and the 1,2,4-oxadiazol-3-yl group.

Amino Group (-NH₂) : This is a strongly activating group and directs incoming electrophiles to the ortho and para positions.

Fluorine Atom (-F) : Halogens are deactivating due to their inductive electron withdrawal but are ortho and para directing because of resonance electron donation.

1,2,4-Oxadiazole-3-yl Group : The 1,2,4-oxadiazole (B8745197) ring is an electron-withdrawing heterocycle and therefore acts as a deactivating, meta-directing group. researchgate.net

The positions ortho and para to the strongly activating amino group are C4 and C6. The C2 position is already substituted. The C4 position is also para to the fluorine atom and meta to the oxadiazole group. The C6 position is ortho to both the amino and fluoro groups. Given the powerful activating and directing effect of the amino group, electrophilic attack is most likely to occur at the positions ortho and para to it. Therefore, substitution at the C4 and C6 positions is expected to be the major outcome.

However, under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄) or sulfonation, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. In this scenario, the directing effects would be a competition between the meta-directing -NH₃⁺ and the ortho, para-directing -F group, both of which deactivate the ring.

Nucleophilic Reactions at the Aniline Nitrogen

The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic. sphinxsai.com It can, therefore, react with various electrophiles. However, the nucleophilicity of the nitrogen in this specific molecule is reduced compared to simple aniline. This decrease is due to the electron-withdrawing inductive effects of the adjacent 1,2,4-oxadiazole ring and the fluorine atom on the phenyl ring. Furthermore, resonance delocalization of the nitrogen's lone pair into the aromatic π-system also decreases its availability for nucleophilic attack. unacademy.com

Formation of Amides, Ureas, and Thioureas from the Aniline Nitrogen

As a primary amine, the aniline nitrogen of this compound readily undergoes acylation and related reactions to form stable amide, urea, and thiourea (B124793) derivatives. These reactions are fundamental in synthetic organic chemistry for modifying the amine functionality. sphinxsai.comrjptonline.org

The synthesis of amides can be achieved by reacting the aniline with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. sphinxsai.comnih.gov Ureas and thioureas are typically prepared by reacting the aniline with isocyanates and isothiocyanates, respectively. rjptonline.org

| Product Type | Reactant | General Reaction Conditions | Reference |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | sphinxsai.com |

| Amide | Carboxylic Anhydride ((RCO)₂O) | Often requires heating or a catalyst | sphinxsai.com |

| Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., DMF), Room Temperature | rjptonline.org |

| Thiourea | Isothiocyanate (R-N=C=S) | Aprotic solvent (e.g., DMF), Room Temperature | rjptonline.org |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. byjus.com This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). unacademy.comyoutube.com

The resulting aryl diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer or Schiemann-type reactions. organic-chemistry.org Alternatively, the diazonium ion can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or other anilines, in azo coupling reactions to form highly colored azo compounds. unacademy.comresearchgate.net

Reactivity of the 1,2,4-Oxadiazole Ring System in this compound

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and a labile N-O bond. researchgate.netchim.itosi.lv This inherent instability makes the ring susceptible to cleavage and rearrangement, particularly under thermal, photochemical, or basic/acidic conditions. chim.itresearchgate.net

Ring Opening Reactions and Rearrangements

The 1,2,4-oxadiazole ring in this compound is prone to several types of rearrangement reactions, which often lead to the formation of more stable heterocyclic systems.

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.it The reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom in the side chain at the C3 position attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond. chim.it For 3-(2-aminoaryl)-1,2,4-oxadiazoles, such as the title compound, this rearrangement can lead to the formation of 3-acylaminoindazoles. The reaction is promoted by electron-withdrawing substituents at the C5 position of the oxadiazole ring. rsc.org The presence of the amino group ortho to the oxadiazole substituent provides the necessary nucleophile for the initial step of this transformation. rsc.org

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Reactions: The 1,2,4-oxadiazole ring can undergo ANRORC-type rearrangements. researchgate.netresearchgate.net This pathway involves the initial attack of a nucleophile (like hydrazine) at an electrophilic carbon of the oxadiazole ring, followed by the opening of the ring, and subsequent closure to form a new heterocyclic system. nih.gov The reaction of 1,2,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles. nih.gov In some cases, an ANRORC-like mechanism can also involve initial nucleophilic attack on the adjacent aryl ring, followed by cyclization onto the oxadiazole. rsc.org

| Reaction Type | Key Feature/Reactant | Potential Product | Reference |

|---|---|---|---|

| Boulton-Katritzky Rearrangement | Intramolecular attack by ortho-amino group | 3-Acylaminoindazoles | rsc.org |

| ANRORC Rearrangement | External nucleophile (e.g., Hydrazine) | 3-Amino-1,2,4-triazoles | nih.gov |

Nucleophilic Attack on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is characterized as an electron-poor heterocyclic system, making it susceptible to nucleophilic attack. nih.gov The carbon atoms of the ring, particularly C3 and C5, exhibit electrophilic character. chim.it In the case of this compound, the oxadiazole ring is substituted at the 3-position with the fluoroaniline (B8554772) moiety. This leaves the C5 position as a primary site for nucleophilic attack.

Under certain conditions, nucleophilic attack on the 1,2,4-oxadiazole ring can lead to a ring-opening and subsequent rearrangement, a process known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.itresearchgate.net For instance, polyfluoroaryl-1,2,4-oxadiazoles have been shown to undergo such rearrangements in the presence of nucleophiles like hydrazine. chim.it The nucleophile initially attacks the C5 position, leading to the opening of the oxadiazole ring. This is followed by an intramolecular cyclization to form a new heterocyclic system. While specific studies on this compound are not extensively documented, the general reactivity pattern of 3-substituted-1,2,4-oxadiazoles suggests that strong nucleophiles could induce similar transformations.

The reaction of 1,2,4-oxadiazole[4,5-a]pyridinium salts with alcohols and alkoxides results in an electrocyclic ring opening, yielding alkoxybutadienyl 1,2,4-oxadiazole derivatives. nih.gov This highlights the susceptibility of the oxadiazole ring to undergo ring-opening reactions upon nucleophilic addition.

Table 1: General Reactivity of 1,2,4-Oxadiazole Ring with Nucleophiles

| Nucleophile | Site of Attack | Outcome | Reference |

| Hydrazine | C5 | ANRORC Rearrangement | chim.it |

| Alcohols/Alkoxides | C3/C5 | Ring Opening | nih.gov |

| Amines | C5 | Substitution or Ring Opening | researchgate.net |

Electrophilic Attack on the Oxadiazole Ring

In contrast to its susceptibility to nucleophilic attack, the 1,2,4-oxadiazole ring is generally resistant to electrophilic substitution. nih.gov The electron-deficient nature of the ring, caused by the presence of two nitrogen atoms and an oxygen atom, deactivates it towards attack by electrophiles. The nitrogen atoms in the ring possess some nucleophilic character, but protonation or coordination with Lewis acids typically occurs at these sites rather than electrophilic substitution on the carbon atoms.

However, under forcing conditions with strong electrophiles, some reactivity can be observed. For instance, the electrophilic activation of certain substituted 1,2,4-oxadiazoles has been reported, though this is not a common mode of reactivity. It is important to note that the aniline ring in this compound is the more likely site for electrophilic attack due to the activating effect of the amino group.

Reactivity at the Interannular Linkage

The bond connecting the aniline and oxadiazole rings is a carbon-carbon single bond. The stability of this bond is generally high, and cleavage typically requires harsh reaction conditions or specific catalytic activation. While direct studies on the cleavage of the interannular bond in this compound are scarce, insights can be drawn from the general stability of aryl-heterocycle linkages. These bonds are typically robust and not prone to cleavage under standard synthetic transformations. Quantum mechanics computations have been used to investigate the stability of oxadiazole and its analogs, indicating a generally stable ring system. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The aniline moiety of this compound provides a handle for various metal-catalyzed cross-coupling reactions. The amino group can participate in C-N bond formation, and the C-H bonds of the aniline ring can be functionalized through directed C-H activation.

Palladium catalysts are widely used for the formation of C-N bonds. The amino group of this compound can react with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable base to form diarylamines. The development of specialized phosphine (B1218219) ligands has enabled the amination of aryl halides even with challenging substrates like aqueous ammonia. nih.gov While specific examples with the title compound are not reported, the general methodology of Buchwald-Hartwig amination is applicable.

Table 2: Representative Palladium-Catalyzed Amination Conditions

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Reference |

| Aryl Chloride | Pd(OAc)2 | KPhos | CsOH | Toluene (B28343)/Water | nih.gov |

| Aryl Bromide | Pd2(dba)3 | BINAP | NaOtBu | Toluene | General Knowledge |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Evans-Lam coupling, are valuable alternatives to palladium-catalyzed methods for C-N bond formation. organic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an amine with an aryl boronic acid or an aryl halide. The amino group of this compound can be coupled with various partners using copper catalysts. For instance, copper(II) acetate (B1210297) has been used to catalyze the coupling of anilines with arylboronic acids. organic-chemistry.org Copper-catalyzed C-N cross-coupling has also been reported for nitrogen-containing heterocycles. nih.gov

Besides palladium and copper, other transition metals like nickel and rhodium can be employed for the functionalization of aniline derivatives. Nickel catalysts have emerged as a cost-effective alternative to palladium for C-N cross-coupling reactions, including the coupling of anilines with aryl chlorides. acs.orgresearchgate.net Nickel-catalyzed cross-couplings can also proceed via C-N bond activation of amine derivatives. nih.gov

Rhodium catalysts are known to be effective for C-H functionalization. nih.govnih.gov The amino group of this compound could potentially direct the rhodium catalyst to functionalize the ortho C-H bonds of the aniline ring.

Derivatization and Analogues of 3 Fluoro 2 1,2,4 Oxadiazol 3 Yl Aniline

Synthesis of Substituted 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline Derivatives

The generation of derivatives from the core structure of this compound is a key strategy for exploring its structure-activity relationship (SAR). Synthetic efforts can be systematically directed toward three principal regions of the molecule: the aniline (B41778) nitrogen, the fluorinated phenyl ring, and the 1,2,4-oxadiazole (B8745197) heterocycle.

Chemical Modifications at the Aniline Nitrogen

Standard modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This transformation can introduce a wide range of substituents and is known to sometimes mitigate toxicity issues associated with the aniline motif.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution.

Arylation: Formation of a diarylamine structure through coupling reactions.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to produce the corresponding ureas or thioureas.

These reactions allow for the introduction of functionalities that can serve as handles for further modification or can interact with biological targets. For instance, the synthesis of N-heterocyclic derivatives, such as forming a triazole ring from the aniline nitrogen, has been explored for other aniline-containing compounds and represents a viable strategy here. nih.gov

Substituent Effects on the Fluorinated Phenyl Ring

The fluorinated phenyl ring is a critical component influencing the molecule's electronic properties and metabolic stability. The presence of fluorine itself can enhance binding affinity, improve metabolic stability, and increase membrane permeability. unipa.it Further substitution on this ring can fine-tune these properties.

Electron-donating groups can increase the electron density of the ring and may influence the pKa of the aniline nitrogen.

Electron-withdrawing groups can decrease the basicity of the aniline and may alter the molecule's susceptibility to oxidative metabolism.

The strategic placement of fluorine atoms is a recurring theme in modern drug design, often leading to improved pharmacokinetic profiles. unipa.itnih.gov Computational docking analyses are frequently used to predict how novel fluoro-analogs might interact with target binding sites before their synthesis. nih.gov

Modifications of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is not merely a passive linker; it is a key pharmacophoric element and a site for significant chemical modification. researchgate.net Strategies for its modification range from altering substituents at the 5-position to complete transformation of the heterocyclic core.

One common approach involves varying the substituent at the C5 position of the oxadiazole ring. Since the 1,2,4-oxadiazole core is often synthesized from a nitrile and a hydroxylamine (B1172632) to form an amidoxime (B1450833), which then reacts with an activated carboxylic acid or its equivalent, the diversity of the C5 substituent is primarily limited by the availability of the corresponding carboxylic acid. researchgate.net

Ring transformation reactions offer a more dramatic modification. For example, certain 3-substituted 1,2,4-oxadiazoles can undergo rearrangement or ring-enlargement reactions in the presence of nucleophiles like hydrazine (B178648), potentially yielding triazinones or other heterocyclic systems. nih.govst-andrews.ac.uk

Table 1: Summary of Potential Modifications to the 1,2,4-Oxadiazole Ring

| Modification Type | Reagents/Conditions | Resulting Structure | Reference |

| C5-Substitution | Varied carboxylic acids, TBTU activation | 3-(2-Amino-3-fluorophenyl)-5-R-1,2,4-oxadiazole | researchgate.net |

| Ring Enlargement | Hydrazine | Potential formation of 1,2,4-triazin-5-ones | nih.gov |

| Ring Transformation | Heat in solvent | Potential isomerization to 3-aroylaminoindazoles | st-andrews.ac.uk |

Structural Diversification Strategies for this compound Analogues

Beyond simple derivatization, broader strategies are employed to generate structurally diverse libraries of analogues. These methods include high-throughput synthesis and the rational design of bioisosteric replacements to fundamentally alter the scaffold while retaining or improving desired properties.

Parallel Synthesis and Combinatorial Approaches

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry are invaluable tools. These techniques allow for the rapid generation of a large number of analogues. nih.gov

A common strategy for the parallel synthesis of 1,2,4-oxadiazoles involves the use of a robust coupling and cyclization protocol. For example, activating a library of carboxylic acids with a reagent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) allows for their efficient reaction with an amidoxime precursor, leading to a library of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net Solid-phase synthesis is another powerful technique, where one of the starting materials is anchored to a polymer resin, allowing for simple purification by filtration after each reaction step. researchgate.net These high-throughput methods are essential for building compound libraries for screening.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, involving the substitution of one functional group with another that has similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. drughunter.com Both the aniline and the 1,2,4-oxadiazole moieties are candidates for such replacement.

Aniline Bioisosteres: The aniline group is often associated with metabolic liabilities that can lead to toxicity. researchgate.netacs.org Consequently, replacing it with a bioisostere is a common strategy in drug design. A range of replacements have been explored, including:

N-Heteroaromatic Rings: Pyridines and other nitrogen-containing aromatic rings can mimic the geometry and electronic properties of the aniline group. researchgate.net

Saturated Scaffolds: Three-dimensional, sp³-rich scaffolds like bicyclo[1.1.1]pentylamines (BCPAs) are increasingly used as metabolically robust aniline surrogates. researchgate.netacs.orgresearchgate.net

1,2,4-Oxadiazole Bioisosteres: The 1,2,4-oxadiazole ring is itself a well-known bioisostere for ester and amide groups. researchgate.netmdpi.com However, it can also be replaced by other five-membered heterocycles to modulate properties. A prominent example is its replacement with the regioisomeric 1,3,4-oxadiazole (B1194373) ring, a change that has been reported to increase polarity and reduce metabolic degradation in certain contexts. rsc.org Other potential replacements include 1,2,4-triazoles and isoxazoles , which can offer a different arrangement of hydrogen bond donors and acceptors. nih.gov

Table 2: Potential Bioisosteric Replacements for the Core Scaffold

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference(s) |

| Aniline | Pyridine | Mimic aromatic and electronic properties, potentially alter metabolism. | researchgate.net |

| Aniline | Bicyclo[1.1.1]pentylamine (BCPA) | Increase sp³ character, improve metabolic stability. | acs.orgresearchgate.net |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Alter polarity, potentially reduce metabolic degradation and hERG interaction. | rsc.org |

| 1,2,4-Oxadiazole | 1,2,4-Triazole | Introduce a hydrogen bond donor, alter electronic profile. | nih.gov |

Investigation of Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is fundamentally influenced by the interplay of the electronic effects of the fluorine atom, the 1,2,4-oxadiazole ring, and the amino group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the aniline ring. This effect can decrease the electron density of the aromatic system and the basicity of the amino group. Conversely, the amino group is a strong electron-donating group through resonance (+M effect), which can influence the reactivity of the aromatic ring towards electrophilic substitution. The 1,2,4-oxadiazole ring is generally considered an electron-withdrawing moiety, further modulating the electronic properties of the aniline ring.

The derivatization of the amino group is a primary pathway for creating analogues of this compound. Common reactions include N-acylation, N-alkylation, and the formation of Schiff bases. The reactivity of the amino group in these transformations is a direct reflection of its nucleophilicity, which is tempered by the electronic and steric influences of the adjacent fluorine and oxadiazole substituents.

For instance, in N-acylation reactions, the rate and yield can be affected by the nature of the acylating agent and the reaction conditions. The reduced nucleophilicity of the amino group, due to the electron-withdrawing fluorine and oxadiazole moieties, may necessitate the use of more reactive acylating agents or catalysts.

The table below summarizes the expected reactivity trends for analogues of this compound based on general principles of organic chemistry and findings for related structures.

| Analogue Type | Modification | Expected Impact on Reactivity |

| N-Acylated Analogues | Introduction of an acyl group on the nitrogen atom | Decreased nucleophilicity of the nitrogen; potential for altered directing effects in electrophilic aromatic substitution. |

| N-Alkylated Analogues | Introduction of an alkyl group on the nitrogen atom | Increased steric hindrance around the nitrogen; slight increase in basicity compared to the acylated analogue. |

| Halogenated Analogues (e.g., bromo-substituted) | Introduction of a halogen at another position on the aniline ring | Provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or other functional groups. nih.gov |

| Analogues with varied 5-position on the oxadiazole ring | Replacement of the substituent at the 5-position of the 1,2,4-oxadiazole | Can significantly alter the electronic properties of the oxadiazole ring and, consequently, the entire molecule, impacting overall reactivity and biological activity. mdpi.com |

It is important to note that while these trends are predicted based on established chemical principles, the actual reactivity of specific analogues would need to be confirmed through empirical studies. The intricate balance of electronic and steric effects in these molecules can sometimes lead to unexpected outcomes.

Mechanistic Investigations of Reactions Involving 3 Fluoro 2 1,2,4 Oxadiazol 3 Yl Aniline

Elucidation of Reaction Pathways for the Synthesis of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the condensation of an amidoxime (B1450833) with a carboxylic acid derivative or by the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. beilstein-journals.org For the specific synthesis of this compound, the most plausible pathway involves the reaction of a suitably protected 2-amino-6-fluorobenzamidoxime with an appropriate acylating agent, followed by cyclodehydration.

A proposed synthetic pathway would commence with 2-amino-6-fluorobenzonitrile (B142694). This starting material would first be converted to its corresponding amidoxime, 2-amino-6-fluorobenzamidoxime, through reaction with hydroxylamine (B1172632). The resulting amidoxime is a key intermediate. This intermediate would then be acylated. The choice of acylating agent is crucial for the final step of the synthesis. Following acylation, an intramolecular cyclization with subsequent dehydration (cyclodehydration) would yield the 1,2,4-oxadiazole (B8745197) ring. This final step is often promoted by heating or by using a catalyst. mdpi.com

Alternative one-pot procedures have been developed for the synthesis of 1,2,4-oxadiazoles, which proceed directly from nitriles and aldehydes with hydroxylamine hydrochloride, where the aldehyde serves as both a reactant and an oxidant. rsc.org Such a pathway could potentially be adapted for the synthesis of this compound, although the specific conditions would require empirical optimization.

Mechanistic Studies of Functional Group Transformations on this compound

The aniline (B41778) functional group in this compound is a versatile handle for a variety of chemical transformations. The reactivity of this group is influenced by the electronic properties of the substituents on the aromatic ring, namely the electron-withdrawing fluorine atom and the 1,2,4-oxadiazole ring.

Standard aniline chemistry, such as diazotization followed by Sandmeyer or Schiemann reactions, could be employed to replace the amino group with a variety of other functionalities. For instance, diazotization with nitrous acid would form a diazonium salt, a versatile intermediate for introducing halides, cyano, or hydroxyl groups.

N-alkylation or N-acylation reactions are also feasible. However, the steric hindrance imposed by the ortho-1,2,4-oxadiazole group might necessitate harsher reaction conditions or specific catalysts to achieve high yields. The electron-withdrawing nature of the substituents would decrease the nucleophilicity of the aniline nitrogen, potentially slowing down these reactions compared to unsubstituted aniline.

The 1,2,4-oxadiazole ring itself is generally stable but can undergo rearrangements under certain conditions, such as thermal or photochemical stimuli. chim.it The Boulton-Katritzky rearrangement is a well-known thermal rearrangement of 1,2,4-oxadiazoles. chim.it Additionally, the ring can be cleaved under reductive conditions. These reactions, while potentially seen as side reactions, could also be exploited for further synthetic diversification.

Identification and Role of Reaction Intermediates

In the synthesis of 1,2,4-oxadiazoles from nitriles, several key intermediates are formed. The first crucial intermediate is the amidoxime , formed from the reaction of the nitrile with hydroxylamine. jmchemsci.com In the context of synthesizing this compound, this would be 2-amino-6-fluorobenzamidoxime .

The subsequent reaction of the amidoxime with an acylating agent leads to the formation of an O-acylamidoxime . chim.it This intermediate is central to the formation of the 1,2,4-oxadiazole ring. The O-acylamidoxime then undergoes an intramolecular cyclization and dehydration to yield the final product. In some synthetic protocols, the O-acylamidoxime can be isolated, while in one-pot syntheses, it exists as a transient species. beilstein-journals.orgmdpi.com

During functional group transformations of the final product, other reactive intermediates such as diazonium salts (from diazotization of the aniline) or N-acylated anilinium ions (during acylation reactions) would play a significant role in the reaction mechanism.

| Intermediate | Role in the Reaction | Preceding Reactant(s) | Succeeding Species |

| 2-amino-6-fluorobenzamidoxime | Precursor to the 1,2,4-oxadiazole ring | 2-amino-6-fluorobenzonitrile, Hydroxylamine | O-acyl-2-amino-6-fluorobenzamidoxime |

| O-acyl-2-amino-6-fluorobenzamidoxime | Undergoes intramolecular cyclization | 2-amino-6-fluorobenzamidoxime, Acylating agent | This compound |

| Diazonium salt | Versatile intermediate for functional group transformation | This compound, Nitrous acid | Various substituted phenyl-1,2,4-oxadiazoles |

Kinetic and Thermodynamic Aspects of Reactions involving this compound

The formation of the 1,2,4-oxadiazole ring via cyclodehydration of the O-acylamidoxime intermediate is typically a thermodynamically favorable process due to the formation of a stable aromatic heterocyclic ring and a small molecule byproduct (e.g., water). researchgate.net The reaction is often under kinetic control, with the rate being influenced by temperature, the choice of solvent, and the presence of a catalyst. mdpi.com Basic or acidic conditions can catalyze the cyclization, with the specific choice depending on the nature of the substituents.

For functional group transformations on the aniline moiety, the electron-withdrawing fluorine and 1,2,4-oxadiazole groups would be expected to decrease the rate of electrophilic aromatic substitution reactions and N-centered nucleophilic attacks. The activation energy for these reactions would likely be higher compared to aniline itself.

General Factors Influencing Kinetics and Thermodynamics:

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Temperature | Generally increases reaction rates (Arrhenius equation). | Shifts equilibrium towards products for endothermic reactions and reactants for exothermic reactions. |

| Catalyst | Increases reaction rate by providing an alternative pathway with lower activation energy. | Does not affect the position of equilibrium. |

| Solvent | Can influence rates by stabilizing or destabilizing reactants, intermediates, and transition states. | Can shift equilibrium by differential solvation of reactants and products. |

| Substituent Effects | Electron-withdrawing groups can decrease the rate of reactions involving nucleophilic attack by the aniline nitrogen. | Can influence the relative stability of reactants and products, thereby affecting the equilibrium constant. |

Isotope Effects in Reaction Mechanisms of this compound

While no specific studies on isotope effects for reactions of this compound have been reported, the principles of kinetic isotope effects (KIEs) are a powerful tool for mechanistic elucidation. wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

For the synthesis of the 1,2,4-oxadiazole ring, a deuterium (B1214612) KIE could be used to probe the rate-determining step of the cyclodehydration of the O-acylamidoxime intermediate. For example, if the deprotonation of the oxime hydroxyl group is the rate-limiting step, replacing the hydrogen with deuterium (kH/kD > 1) would result in a primary kinetic isotope effect.

In the functionalization of the aniline group, a secondary KIE could be observed. For instance, in an electrophilic aromatic substitution reaction, replacing the hydrogens on the aromatic ring with deuterium might lead to a small secondary KIE, providing information about the hybridization changes at the carbon atoms during the formation of the sigma complex. The magnitude of the KIE can help distinguish between different mechanistic pathways. libretexts.org For example, a large primary KIE is often indicative of a proton transfer in the rate-determining step. princeton.edu

The application of isotope labeling studies would be invaluable in confirming the proposed reaction mechanisms and in providing a more detailed picture of the transition states involved in the synthesis and reactivity of this compound.

Computational and Theoretical Studies of 3 Fluoro 2 1,2,4 Oxadiazol 3 Yl Aniline

Quantum Chemical Calculations on 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline

Quantum chemical calculations allow for a deep dive into the molecule's fundamental characteristics, from the distribution of electrons to its intrinsic reactivity.

The 1,2,4-oxadiazole (B8745197) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and one oxygen atom. researchgate.net The bond connecting the aniline (B41778) and oxadiazole rings is a C-C single bond with partial double bond character, allowing for potential electronic communication between the two ring systems.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and bonding interactions. researchgate.net For this molecule, NBO analysis would likely reveal strong hyperconjugative interactions, particularly involving the lone pair of the amino group and the π-system of the aniline ring, as well as interactions between the rings.

Table 1: Predicted General Bonding Characteristics

| Bond/Interaction Type | Expected Characteristics | Influencing Factors |

|---|---|---|

| C-F Bond | Highly polar, strong | High electronegativity of Fluorine |

| C-NH₂ Bond | Polar, electron-donating | Nitrogen lone pair resonance |

| Aniline Ring | Aromatic, electron-rich | -NH₂ (donating) vs. -F (withdrawing) |

| Oxadiazole Ring | Aromatic, electron-deficient | Presence of O and N heteroatoms |

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and electronic transitions of a molecule. libretexts.orglumenlearning.com The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich fluoroaniline (B8554772) ring, specifically with significant contributions from the amino group. The LUMO is anticipated to be centered on the electron-deficient 1,2,4-oxadiazole ring. scholarsresearchlibrary.comacs.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scholarsresearchlibrary.com The presence of both electron-donating and electron-withdrawing moieties suggests a potentially moderate HOMO-LUMO gap. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Expected Primary Location | Implied Chemical Property |

|---|---|---|

| HOMO | Fluoroaniline Ring (esp. around -NH₂) | Site of electrophilic attack |

| LUMO | 1,2,4-Oxadiazole Ring | Site of nucleophilic attack |

To further refine the picture of chemical reactivity, computational chemists use various descriptors.

Molecular Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the fluorine atom, indicating regions susceptible to electrophilic attack. researchgate.net The area around the amino group's hydrogen atoms would likely show positive potential (blue), indicating sites for nucleophilic interaction.

Fukui Functions: Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These functions identify which atoms will have the greatest change in electron density upon gaining or losing an electron. semanticscholar.org For this molecule, calculations would likely pinpoint specific atoms on both the aniline and oxadiazole rings as the most probable centers for different types of reactions, providing a more granular view than MEP maps alone. scholarsresearchlibrary.com

Conformational Analysis and Energy Landscapes of this compound

The molecule's three-dimensional shape and flexibility are crucial to its properties. The most significant conformational freedom in this compound is the rotation around the single bond connecting the phenyl and oxadiazole rings. nih.gov This rotation determines the dihedral angle between the two rings.

A conformational energy profile can be calculated by systematically rotating this bond and calculating the energy at each step. nih.gov The resulting plot reveals the most stable conformation (lowest energy) and the energy barriers to rotation. nih.gov The planarity of the system is influenced by a balance between steric hindrance from the ortho-substituents (the fluorine atom and the amino group) and electronic stabilization from π-conjugation, which favors planarity. nih.gov It is expected that steric repulsion between the ortho-amino group and the oxadiazole ring will force the molecule into a non-planar, twisted ground-state conformation. nih.govbeilstein-journals.org

Table 3: Factors Influencing Molecular Conformation

| Factor | Description | Expected Influence on Conformation |

|---|---|---|

| Steric Hindrance | Repulsion between the ortho-amino group and the oxadiazole ring. | Disfavors a planar structure, leading to a twisted conformation. nih.gov |

| π-Conjugation | Delocalization of electrons across the inter-ring bond. | Favors a planar structure to maximize orbital overlap. |

| Intramolecular H-Bonding | Potential for a weak hydrogen bond between an amino hydrogen and a nitrogen/oxygen on the oxadiazole ring. | Could stabilize specific rotational conformations. |

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry can model the entire course of a chemical reaction, providing valuable mechanistic insights. For instance, the synthesis of 1,2,4-oxadiazoles often involves the cyclization of an intermediate, such as an N-acylamidoxime. organic-chemistry.orgacs.org

Reaction pathway modeling for a hypothetical transformation, such as the N-alkylation of the aniline's amino group, would involve:

Identifying Reactants and Products: Defining the starting molecule and the final product.

Locating the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Computational algorithms can search for this saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations can help predict reaction feasibility, understand substituent effects, and rationalize product distributions. researchgate.net

Spectroscopic Data Prediction and Computational Validation Methodologies

Computational methods are highly effective at predicting various types of spectra, which is crucial for structure elucidation and validation. researchgate.netfrontiersin.org

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. frontiersin.orggithub.io Predicted shifts are often compared to experimental data, and statistical methods can be used to assign the correct structure among several possibilities. conicet.gov.ar

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict an IR spectrum. scielo.org.za These calculations help assign specific absorption bands to the stretching and bending modes of functional groups, such as the N-H stretches of the amine, C-F stretches, and various ring vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netmdpi.com This can provide insight into the π-electron system and its transitions.

Table 4: Summary of Computationally Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Feature | Relevant Functional Groups/Structural Elements |

|---|---|---|

| ¹H NMR | Chemical shifts for aromatic and amine protons. | Aniline ring, -NH₂ group |

| ¹³C NMR | Chemical shifts for all unique carbon atoms. | Phenyl and oxadiazole rings |

| ¹⁹F NMR | A single chemical shift for the fluorine atom. | C-F bond environment |

| IR Spectroscopy | N-H stretching, C-F stretching, C=N stretching, aromatic C-H bending frequencies. | -NH₂, C-F, oxadiazole ring, aniline ring |

| UV-Vis Spectroscopy | Absorption maxima (λ_max) from π→π* transitions. | Conjugated system of both rings |

Molecular Dynamics Simulations of this compound and its Complexes

Currently, there is no published research available that specifically details molecular dynamics simulations performed on this compound or its complexes. Therefore, no data on simulation parameters, system setup, or research findings can be presented.

Advanced Characterization Methodologies in the Study of 3 Fluoro 2 1,2,4 Oxadiazol 3 Yl Aniline

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are foundational for determining the molecular structure of newly synthesized compounds. High-resolution methods offer precise data on the connectivity, chemical environment, and functional groups within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies (e.g., 2D NMR, Solid-State NMR, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be employed to assign all atomic positions and confirm the connectivity between the aniline (B41778) and oxadiazole rings.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the aniline ring and the single proton on the oxadiazole ring. The coupling patterns (doublets, triplets of doublets) and coupling constants (J-values) would reveal the substitution pattern on the phenyl ring. The presence of the fluorine atom would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F coupling. The ¹³C NMR spectrum would show characteristic signals for all carbon atoms, with the carbons attached to or near the fluorine and nitrogen atoms exhibiting unique chemical shifts and coupling constants. rsc.orgchemicalbook.com

Advanced NMR Techniques:

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aniline ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. HMBC is particularly crucial for confirming the covalent link between the C2 position of the aniline ring and the C3 position of the oxadiazole ring.

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR would provide a sensitive probe into the electronic environment of the C-F bond, showing a single resonance with coupling to adjacent protons.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of molecules in solution. A DOSY experiment would show that all proton signals belong to a single molecular entity, confirming that the aniline and oxadiazole moieties are part of the same molecule and not a mixture.

Solid-State NMR (ssNMR): In the solid state, ssNMR could be used to study polymorphism and molecular packing. It provides information about the local environment of atoms in the crystal lattice, which can differ from the solution state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in a standard solvent like DMSO-d₆.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |

| Aniline H4 | ~7.0 - 7.3 | - | C2, C6, C5 |

| Aniline H5 | ~6.8 - 7.1 | - | C3, C1 |

| Aniline H6 | ~7.2 - 7.5 | - | C2, C4 |

| Aniline NH₂ | ~5.0 - 6.0 (broad) | - | C1, C2 |

| Oxadiazole H5 | ~8.5 - 9.5 | - | Oxadiazole C3, C5 |

| Aniline C1 | - | ~145 (d, JCF) | H5, H6, NH₂ |

| Aniline C2 | - | ~120 | H4, H6, NH₂ |

| Aniline C3 | - | ~150 (d, JCF) | H4, H5 |

| Aniline C4 | - | ~115 (d, JCF) | H5, H6 |

| Aniline C5 | - | ~125 | H4, H6 |

| Aniline C6 | - | ~118 (d, JCF) | H4, H5 |

| Oxadiazole C3 | - | ~165 | Oxadiazole H5 |

| Oxadiazole C5 | - | ~155 | Oxadiazole H5 |

Note: Predicted values are based on data from analogous structures. 'd' indicates a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of this compound, which in turn provides its exact elemental formula. rsc.org This technique can differentiate between compounds with the same nominal mass but different atomic compositions, providing a high degree of confidence in the compound's identity.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers deep insights into the molecule's structure through controlled fragmentation. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would likely involve the cleavage of the oxadiazole ring and the bond connecting the two ring systems. Studying these fragments helps to piece together the molecular structure, corroborating NMR data. This is particularly useful in differentiating isomers, where NMR data might be ambiguous. nih.govunimi.it

Table 2: Predicted HRMS Fragmentation Pattern for [C₈H₆FN₄O]⁺.

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion [M+H]⁺ | C₈H₇FN₄O⁺ | 195.0625 |

| Loss of HCN | C₇H₆FN₂O⁺ | 168.0462 |

| Loss of N₂O | C₈H₆FN₂⁺ | 149.0564 |

| Fluorotropylium ion | C₇H₆F⁺ | 109.0448 |

| Benzynonitrile ion | C₇H₄N⁺ | 102.0338 |

Note: The m/z values are calculated for the monoisotopic masses and serve as a guide for experimental analysis.

Vibrational Spectroscopies (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Fourier-Transform Infrared (FTIR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying characteristic functional groups and providing information about molecular symmetry and conformation. nih.gov

For this compound, the key vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹.

C=N and N-O Stretching: The 1,2,4-oxadiazole (B8745197) ring would have characteristic stretching vibrations between 1400-1650 cm⁻¹. researchgate.net

C-F Stretching: A strong, characteristic band for the C-F bond would be expected in the 1100-1300 cm⁻¹ region.

Ring Vibrations: The benzene (B151609) and oxadiazole rings will have several characteristic "breathing" and deformation modes throughout the fingerprint region (below 1500 cm⁻¹).

Comparing the experimental FTIR and Raman spectra with theoretical calculations from Density Functional Theory (DFT) can lead to a complete and accurate assignment of the vibrational modes. nih.govresearchgate.net

Table 3: Key Expected Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 (Strong) | Weak |

| N-H Symmetric Stretch | ~3350 (Strong) | Weak |

| Aromatic C-H Stretch | ~3100-3000 (Medium) | Strong |

| C=N Stretch (Oxadiazole) | ~1620 (Strong) | Medium |

| Aromatic C=C Stretch | ~1580, 1480 (Strong) | Strong |

| N-H Scissoring | ~1600 (Medium) | Weak |

| C-F Stretch | ~1250 (Very Strong) | Weak |

| N-O Stretch (Oxadiazole) | ~1350 (Strong) | Medium |

X-ray Crystallography for Single Crystal Structure Determination and Absolute Stereochemistry (methodology focus)

Single-crystal X-ray diffraction provides the most definitive structural evidence for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

The methodology for analyzing this compound would involve the following steps:

Crystal Growth: High-quality single crystals would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam using a diffractometer (e.g., a Bruker SMART APEXII CCD). nih.govresearchgate.net As the crystal is rotated, a series of diffraction patterns are collected.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize the atomic coordinates and displacement parameters. mdpi.comscispace.com

The final refined structure would provide unequivocal proof of the connectivity between the fluoroaniline (B8554772) and oxadiazole rings. It would also reveal key conformational details, such as the dihedral angle between the planes of the two aromatic rings, which is crucial for understanding steric and electronic interactions. nih.gov Furthermore, the analysis would detail intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings. researchgate.net

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for both the final purification of the target compound and the assessment of its purity.

Advanced High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of non-volatile, polar organic compounds like this compound. researchgate.net A typical setup would involve:

Mode: Reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) column is standard for aromatic compounds.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A Diode Array Detector (DAD) or UV-Vis detector would be used, monitoring at wavelengths where the aromatic system shows strong absorbance (e.g., ~254 nm).

The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. An HPLC method can be optimized to detect and quantify even trace levels of starting materials, by-products, or isomers.

Gas Chromatography (GC): Standard GC is generally less suitable for this compound due to its polarity and relatively high boiling point, which could lead to thermal decomposition in the injector port. However, if the amine group is derivatized (e.g., through acylation) to increase volatility and thermal stability, GC could be employed for purity analysis, often providing very high resolution.

Table 4: Typical HPLC Method Parameters for Purity Analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | DAD, 254 nm |

| Injection Volume | 10 µL |

Chiral Separations and Enantiomeric Excess Determination (if applicable)

The concept of chirality is fundamental in medicinal chemistry, as different enantiomers of a chiral drug molecule can exhibit distinct pharmacological and toxicological profiles. The compound this compound possesses a stereogenic center, which would lead to the existence of enantiomers. However, research detailing the separation of these potential enantiomers and the determination of enantiomeric excess for this specific compound is not available in the public domain.

In a hypothetical scenario where such studies were to be conducted, researchers would likely employ techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase would be critical and would require empirical development to achieve optimal separation.

Hypothetical Data for Chiral Separation:

Without actual experimental data, any presented table would be purely illustrative. For a typical chiral separation, a data table would include the following parameters:

| Parameter | Description | Hypothetical Value |

| Chromatographic Mode | The type of chromatography used. | Chiral HPLC |

| Chiral Stationary Phase | The specific chiral column used for separation. | e.g., Daicel Chiralpak AD-H |

| Mobile Phase | The solvent system used to elute the compounds. | e.g., n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |

| Temperature | The operating temperature of the column. | 25 °C |

| Detection Wavelength | The UV wavelength used for detection. | 254 nm |

| Retention Time (Enantiomer 1) | The time taken for the first enantiomer to elute. | t R1 |

| Retention Time (Enantiomer 2) | The time taken for the second enantiomer to elute. | t R2 |

| Separation Factor (α) | A measure of the separation between two peaks. | (t R2 - t 0 ) / (t R1 - t 0 ) |

| Resolution (Rs) | A measure of the degree of separation. | 2(t R2 - t R1 ) / (w 1 + w 2 ) |

Once a separation method is developed, it can be used to determine the enantiomeric excess (ee) of a non-racemic mixture. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers.